molecular formula C5H9Br2NO2 B14514476 2,3-Dibromo-2-methyl-3-nitrobutane CAS No. 62545-01-1

2,3-Dibromo-2-methyl-3-nitrobutane

Cat. No.: B14514476
CAS No.: 62545-01-1
M. Wt: 274.94 g/mol
InChI Key: HCAZQYFFVUPBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-2-methyl-3-nitrobutane is an organic compound with the molecular formula C₅H₉Br₂NO₂ It is a derivative of butane, where two bromine atoms and one nitro group are substituted at the second and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-methyl-3-nitrobutane can be achieved through the bromination of 2-methyl-3-nitrobutane. The reaction typically involves the addition of bromine (Br₂) to the double bond of 2-methyl-3-nitrobutane under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The bromine addition is a rapid process, and the progress can be monitored by the disappearance of the red color of bromine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-2-methyl-3-nitrobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Elimination: Sodium amide (NaNH₂) in liquid ammonia.

Major Products:

    Substitution: 2-methyl-3-nitrobutanol.

    Reduction: 2,3-dibromo-2-methylbutanamine.

    Elimination: 2-methyl-3-nitrobutene.

Scientific Research Applications

2,3-Dibromo-2-methyl-3-nitrobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and bromine substituents.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methyl-3-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and reduction mechanisms .

Comparison with Similar Compounds

    2,3-Dibromo-2-methylbutane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,3-Dibromo-3-nitrobutane: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness: 2,3-Dibromo-2-methyl-3-nitrobutane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

62545-01-1

Molecular Formula

C5H9Br2NO2

Molecular Weight

274.94 g/mol

IUPAC Name

2,3-dibromo-2-methyl-3-nitrobutane

InChI

InChI=1S/C5H9Br2NO2/c1-4(2,6)5(3,7)8(9)10/h1-3H3

InChI Key

HCAZQYFFVUPBRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)([N+](=O)[O-])Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.